Streptozocin

Beschreibung

Eigenschaften

IUPAC Name |

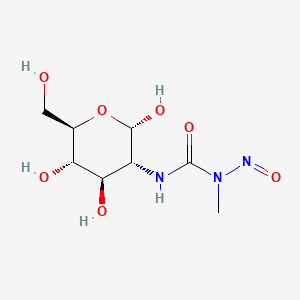

1-methyl-1-nitroso-3-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJLQEPLLKMAKR-GKHCUFPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O7 | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic., Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline], Solid | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Streptozocin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Streptozocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (NTP, 1992), SOL IN WATER, LOWER ALCOHOLS & KETONES., SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS., 3.35e+01 g/L | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Streptozocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STREPTOZOTOCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Streptozocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL, PALE-YELLOW CRYSTALS, Ivory-colored crystalline powder | |

CAS No. |

18883-66-4, 66395-18-4 | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66395-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Streptozocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066395184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Streptozocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | streptozocin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Streptozocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-STREPTOZOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H27GUR065 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STREPTOZOTOCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Streptozocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 °F (Decomposes) (NTP, 1992), 115 °C | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Streptozocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Streptozocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Streptozocin-Induced Pancreatic Beta-Cell Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptozocin (STZ), a naturally occurring glucosamine-nitrosourea compound isolated from Streptomyces achromogenes, is a potent and selective cytotoxic agent for pancreatic beta-cells.[1] This selective toxicity has established STZ as an indispensable tool in diabetes research for inducing experimental models of type 1 diabetes in animals.[2] Medically, it has been utilized as a chemotherapeutic agent for metastatic pancreatic islet cell tumors.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying STZ-induced beta-cell death, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Selective Uptake into Pancreatic Beta-Cells: The GLUT2 Gateway

The specificity of this compound for pancreatic beta-cells is primarily attributed to its structural similarity to glucose.[1] STZ is recognized and transported into beta-cells predominantly by the glucose transporter 2 (GLUT2), which is highly expressed on the surface of rodent pancreatic beta-cells.[3] This selective uptake is a critical initial step, as cells lacking GLUT2 transporters are significantly more resistant to STZ toxicity. In contrast, human pancreatic beta-cells exhibit much lower levels of GLUT2 expression, which is thought to contribute to their relative resistance to STZ.

The Triad of Cytotoxicity: DNA Alkylation, Oxidative Stress, and Nitric Oxide Production

Once inside the beta-cell, this compound unleashes a multi-pronged attack on cellular integrity, primarily through three interconnected mechanisms:

DNA Alkylation: The Genotoxic Insult

The nitrosourea moiety of STZ is a potent alkylating agent, readily transferring a methyl group to DNA bases. This methylation can occur at several positions, with the formation of adducts such as 7-methylguanine, 3-methyladenine, and O6-methylguanine being particularly cytotoxic. The alkylation of DNA disrupts its normal function, leading to strand breaks and the initiation of a futile DNA repair cycle.

PARP Hyperactivation and Energy Crisis

The extensive DNA damage triggered by STZ leads to the hyperactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key sensor of DNA strand breaks and, upon activation, consumes its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize poly(ADP-ribose) polymers at the site of damage. While this is a crucial step in DNA repair, the massive DNA damage induced by STZ leads to the overactivation of PARP-1. This, in turn, causes a rapid and severe depletion of the cellular NAD+ pool.

NAD+ is a critical coenzyme in cellular respiration. Its depletion cripples the cell's ability to produce ATP, leading to a profound energy crisis and ultimately, necrotic cell death.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The metabolism of streptozotocin within the beta-cell generates reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. This surge in ROS overwhelms the beta-cell's relatively weak antioxidant defenses, leading to a state of severe oxidative stress. Oxidative stress further damages cellular components, including lipids, proteins, and DNA, exacerbating the cytotoxic effects of STZ.

Nitric Oxide (NO) Production

Streptozotocin can also act as a nitric oxide (NO) donor. Elevated levels of NO can inhibit the activity of key mitochondrial enzymes, such as aconitase, further impairing cellular respiration and contributing to DNA damage.

Signaling Pathways of this compound-Induced Beta-Cell Death

The cytotoxic insults initiated by this compound trigger a complex network of signaling pathways that culminate in either apoptosis or necrosis, depending on the dose and duration of exposure.

Intrinsic (Mitochondrial) Apoptotic Pathway

At lower concentrations, STZ primarily induces apoptosis. Oxidative stress and DNA damage lead to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.

Stress-Activated Protein Kinase (SAPK) Pathways

The cellular stress induced by STZ also activates stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. Activation of these pathways is linked to the downstream events of apoptosis and inflammation. JNK activation appears to be downstream of PARP-1 activation and is mediated by the inactivation of phosphatases by ROS.

Visualizing the Molecular Mechanisms

Experimental Workflow for In Vitro STZ Cytotoxicity Studies

Caption: A typical experimental workflow for investigating the cytotoxic effects of streptozotocin on pancreatic beta-cells in vitro.

Signaling Pathway of STZ-Induced Beta-Cell Necrosis

Caption: The necrotic pathway induced by high concentrations of this compound, leading to an energy crisis in the beta-cell.

Signaling Pathway of STZ-Induced Beta-Cell Apoptosis

References

- 1. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytokine-mediated β-cell damage in PARP-1-deficient islets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Pathway of Streptozotocin-Induced Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptozotocin (STZ) is a naturally occurring glucosamine-nitrosourea compound produced by the bacterium Streptomyces achromogenes.[1] It is widely utilized in medical research to induce experimental diabetes in animal models, providing a valuable tool for studying the pathophysiology of the disease and for the preclinical evaluation of new anti-diabetic therapies.[2] STZ exhibits selective toxicity towards pancreatic β-cells, the primary producers of insulin.[1] This targeted cytotoxicity is attributed to its structural similarity to glucose, which facilitates its transport into β-cells via the low-affinity glucose transporter 2 (GLUT2).[1] Once inside the cell, STZ unleashes a cascade of molecular events that culminate in cell death, primarily through apoptosis and, at higher doses, necrosis. This technical guide provides a comprehensive overview of the core molecular pathways involved in STZ-induced cell death, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling events.

Core Molecular Pathways of Streptozotocin-Induced Cell Death

The cytotoxic action of STZ is a multi-faceted process involving several interconnected molecular pathways. The primary initiating event is the alkylating activity of its methylnitrosourea moiety, which leads to DNA damage. This initial insult triggers a cascade of downstream events, including the activation of DNA repair mechanisms, the generation of reactive oxygen and nitrogen species, mitochondrial dysfunction, and ultimately, the activation of apoptotic pathways.

DNA Alkylation and PARP Activation

Upon entering the pancreatic β-cell, STZ acts as a potent DNA alkylating agent, transferring a methyl group to DNA bases. This results in the formation of DNA adducts, leading to DNA fragmentation and strand breaks. The cellular response to this DNA damage involves the activation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair; however, extensive DNA damage leads to its overactivation. This hyperactivation of PARP depletes the cellular pools of its substrate, nicotinamide adenine dinucleotide (NAD+), and subsequently adenosine triphosphate (ATP), leading to an energy crisis within the cell and contributing significantly to cell death.

Oxidative and Nitrosative Stress

STZ is known to induce the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, and reactive nitrogen species (RNS), including nitric oxide (NO). The nitrosourea moiety of STZ can act as an NO donor. This surge in ROS and RNS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative and nitrosative stress. This stress results in damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, further exacerbating the initial DNA damage caused by alkylation.

Mitochondrial Dysfunction

Mitochondria are central players in the orchestration of STZ-induced apoptosis. Oxidative stress directly impacts mitochondrial integrity and function. STZ treatment leads to a decrease in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. It also inhibits the activities of mitochondrial respiratory chain enzyme complexes, impairing ATP synthesis and further contributing to the cellular energy deficit. The damaged mitochondria also release pro-apoptotic factors, such as cytochrome c, into the cytoplasm, a critical step in the activation of the intrinsic apoptotic pathway.

Apoptotic Signaling Cascades

STZ triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway: The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of this pathway by controlling mitochondrial outer membrane permeabilization. STZ treatment has been shown to increase the expression of Bax and decrease the expression of Bcl-2, thereby promoting apoptosis.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid, which then activates the intrinsic pathway.

Role of MAP Kinases

Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK, are stress-activated protein kinases that play a role in STZ-induced β-cell death. STZ treatment leads to the phosphorylation and activation of JNK and p38 MAPK. The activation of these kinases is thought to be downstream of PARP activation and ROS production and contributes to the apoptotic signaling cascade.

Quantitative Data on Streptozotocin-Induced Cellular Changes

The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of STZ on key cellular parameters.

| STZ Concentration (mM) | Treatment Time (hours) | Cell Viability (% of Control) | Reference |

| 1 | 24 | ~80% | |

| 10 | 24 | ~40% | |

| 10 | 48 | ~30-40% | |

| 20 | 48 | ~60% (in HepG2 cells) |

Table 1: Effect of Streptozotocin on Pancreatic β-Cell Viability. This table shows the dose- and time-dependent decrease in the viability of pancreatic β-cells (Rin-5F) and HepG2 cells following treatment with STZ, as measured by the MTT assay.

| STZ Concentration (mM) | Treatment Time (hours) | Fold Increase in ROS Production | Reference |

| 10 | 24 | ~2-fold | |

| 10 | 48 | ~3-fold | |

| 10 (in HepG2 cells) | 48 | ~4-fold |

Table 2: Effect of Streptozotocin on Reactive Oxygen Species (ROS) Production. This table demonstrates the time- and dose-dependent increase in intracellular ROS levels in pancreatic β-cells (Rin-5F) and HepG2 cells after STZ treatment, as measured by the DCFDA assay.

| STZ Concentration (mM) | Treatment Time (hours) | Fold Increase in Caspase-3 Activity | Reference |

| 10 | 24 | Significant increase | |

| 10 | 48 | Significant increase | |

| 10 (in MIN6 cells) | 1 | 1.46-fold |

Table 3: Effect of Streptozotocin on Caspase-3 Activity. This table highlights the activation of the key executioner caspase, caspase-3, in pancreatic β-cells (Rin-5F and MIN6) following STZ treatment.

| STZ Concentration (mM) | Treatment Time (hours) | Inhibition of Complex I (%) | Inhibition of Complex II/III (%) | Reference |

| 1 | 24 | ~40% | ~40% | |

| 10 | 24 | ~50% | ~60% | |

| 1 | 48 | ~45% | ~50% | |

| 10 | 48 | ~50% | ~65% |

Table 4: Effect of Streptozotocin on Mitochondrial Respiratory Enzyme Activities. This table quantifies the inhibitory effect of STZ on the activity of mitochondrial respiratory chain complexes in pancreatic β-cells (Rin-5F).

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 2 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of STZ (e.g., 0-10 mM) for the desired time intervals (e.g., 24-48 hours). Include a vehicle-treated control group.

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Seed cells on coverslips in a 6-well plate or in a 96-well black plate.

-

Treat cells with STZ as required.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

For qualitative analysis, visualize the fluorescence using a fluorescence microscope with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

For quantitative analysis, measure the fluorescence intensity using a fluorometric plate reader at the same wavelengths.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Protocol:

-

Induce apoptosis in cells by treating with STZ.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

Principle: The JC-1 assay is used to measure the mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Protocol:

-

Seed cells in a 96-well black plate with a clear bottom.

-

Treat cells with STZ. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Red fluorescence (aggregates): Excitation ~535 nm, Emission ~595 nm

-

Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm

-

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Lipid Peroxidation Assay (MDA Assay)

Principle: Lipid peroxidation is a marker of oxidative stress. Malondialdehyde (MDA) is one of the end products of lipid peroxidation and can be measured using a colorimetric assay based on its reaction with thiobarbituric acid (TBA) to form a pink-colored product.

Protocol:

-

Homogenize tissue samples or lyse cells in MDA lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT).

-

Centrifuge the homogenate to remove insoluble material.

-

To 200 µL of the supernatant, add 600 µL of TBA reagent.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice for 10 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.

References

Streptozocin: A Technical Guide for Modeling Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the use of streptozocin (STZ) as a chemical agent to induce diabetes in preclinical research, with a specific focus on studying its long-term complications. This compound, a naturally occurring glucosamine-nitrosourea compound isolated from Streptomyces achromogenes, remains an indispensable tool for creating robust and reproducible animal models of both type 1 and type 2 diabetes.[1][2][3] Its selective toxicity to pancreatic β-cells allows researchers to mimic the hyperglycemic state that underlies the development of debilitating complications, including nephropathy, neuropathy, and retinopathy.[4][5]

Mechanism of Action: Selective β-Cell Cytotoxicity

The diabetogenic activity of this compound is rooted in its structural similarity to glucose, which facilitates its preferential uptake into pancreatic β-cells via the low-affinity glucose transporter 2 (GLUT2). As other cell types express different glucose transporters, STZ's toxicity is largely confined to the insulin-producing cells of the pancreas.

Once inside the β-cell, STZ's methylnitrosourea moiety becomes active. The primary mechanism of toxicity involves DNA alkylation, which inflicts significant damage to the cell's genetic material. This damage triggers a cascade of cellular events culminating in cell death:

-

DNA Damage and PARP Activation: The alkylated DNA activates the nuclear enzyme Poly (ADP-ribose) polymerase (PARP) as part of the DNA repair process.

-

NAD+ and ATP Depletion: Overactivation of PARP consumes its substrate, nicotinamide adenine dinucleotide (NAD+), leading to a rapid depletion of cellular NAD+ and, consequently, adenosine triphosphate (ATP), the cell's primary energy currency.

-

Oxidative and Nitric Oxide Stress: The metabolism of STZ generates reactive oxygen species (ROS) and reactive nitrogen species (RNS), including nitric oxide (NO). This surge in free radicals induces significant oxidative stress. Pancreatic β-cells are particularly vulnerable due to their inherently low levels of antioxidant enzymes.

-

Cell Death: The combination of extensive DNA damage, energy depletion, and overwhelming oxidative stress ultimately leads to β-cell death through necrosis and apoptosis.

References

- 1. 5-hme-ctp.com [5-hme-ctp.com]

- 2. researchgate.net [researchgate.net]

- 3. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 4. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]

- 5. meliordiscovery.com [meliordiscovery.com]

A Comprehensive Technical Guide to the Diabetogenic Properties of Streptozotocin: From Discovery to Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptozotocin (STZ) is a naturally occurring glucosamine-nitrosourea compound that has become an indispensable tool in diabetes research.[1][2] Originally identified in the late 1950s as an antibiotic derived from the soil microbe Streptomyces achromogenes, its potent and selective toxicity to pancreatic β-cells was discovered in the mid-1960s.[3][4] This unique characteristic has established STZ as the most widely used chemical agent for inducing hyperglycemia and modeling both Type 1 and Type 2 diabetes in a variety of animal species, particularly rodents.[5] This technical guide provides an in-depth exploration of the history, mechanisms, and experimental protocols associated with the diabetogenic properties of streptozotocin.

Discovery and Historical Timeline

The journey of streptozotocin from a soil antibiotic to a key research chemical is a compelling narrative of scientific observation and application.

-

Late 1950s: Scientists at the Upjohn Company (now part of Pfizer) discover Streptozotocin in a strain of Streptomyces achromogenes from a soil sample collected in Blue Rapids, Kansas. It was initially investigated for its antibiotic properties.

-

1958: Upjohn files for patent protection for the compound.

-

1962: U.S. Patent 3,027,300 is granted for streptozotocin.

-

1963: The first report of streptozotocin's diabetogenic action is published by Rakieten, Rakieten, and Nadkarni in Cancer Chemotherapy Reports. Their studies in dogs demonstrated that intravenous administration of STZ induced hyperglycemia.

-

1965: Evans et al. report on the antitumor and hyperglycemic activity of streptozotocin, further highlighting its dual properties.

-

1967: Arison and Feudale publish light and electron microscopy studies detailing the necrotic lesions in the pancreatic islets of rats treated with STZ. In the same year, Junod et al. conduct further studies on the diabetogenic action of streptozotocin, providing more detailed insights into its effects.

-

1969: A pivotal paper by Junod, Lambert, Stauffacher, and Renold in the Journal of Clinical Investigation establishes a clear dose-response relationship between intravenously administered streptozotocin and the resulting metabolic changes in rats, including serum glucose, and serum and pancreatic immunoreactive insulin (IRI) content.

-

1970s: The National Cancer Institute investigates STZ for its use in cancer chemotherapy.

-

1982: The U.S. Food and Drug Administration (FDA) approves streptozotocin, marketed as Zanosar, for the treatment of metastatic pancreatic islet cell cancer.

Mechanism of Diabetogenic Action

The selective toxicity of streptozotocin towards pancreatic β-cells is a multi-step process initiated by its structural similarity to glucose.

-

Cellular Uptake: The glucose moiety of the STZ molecule facilitates its transport into pancreatic β-cells via the low-affinity glucose transporter 2 (GLUT2), which is highly expressed on these cells.

-

DNA Alkylation: Once inside the cell, the N-methyl-N-nitrosourea component of STZ acts as a potent DNA alkylating agent, leading to DNA damage and fragmentation.

-

PARP Activation and NAD+ Depletion: The extensive DNA damage triggers the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). PARP, in its attempt to repair the DNA, consumes large amounts of its substrate, nicotinamide adenine dinucleotide (NAD+), leading to a rapid depletion of intracellular NAD+ pools.

-

Energy Crisis and Oxidative Stress: The depletion of NAD+, a crucial coenzyme in cellular respiration, results in a severe energy crisis, characterized by decreased ATP levels. Concurrently, STZ induces the generation of reactive oxygen species (ROS), further contributing to cellular damage through oxidative stress.

-

Cell Death: The combination of DNA damage, NAD+ depletion, energy failure, and oxidative stress culminates in β-cell necrosis.

Quantitative Data from Seminal Studies

The early research on streptozotocin provided critical quantitative data that established its dose-dependent diabetogenic effects. The following tables summarize key findings from the influential 1969 study by Junod et al.

| STZ Dose (mg/kg, i.v.) | Pancreatic IRI Content (% of Control) at 24h | Fasting Serum Glucose (mg/100ml) at 24h |

| 0 (Control) | 100% | ~100 |

| 25 | ~64% | ~120 |

| 35 | ~45% | ~180 |

| 45 | ~25% | ~300 |

| 55 | ~15% | ~350 |

| 65 | ~5% | ~400 |

| 100 | <1% | >400 |

| Data are approximated from figures in Junod et al., J Clin Invest. 1969;48(11):2129-2139. |

| Time After STZ Injection (65 mg/kg, i.v.) | Serum Glucose (mg/100ml) | Serum IRI (µU/ml) |

| 0 hours | ~100 | ~40 |

| 2 hours | ~180 | ~40 |

| 7 hours | ~50 | ~110 |

| 24 hours | ~400 | ~40 |

| 7 days | ~450 | ~30 |

| 28 days | ~500 | ~25 |

| Data are approximated from figures in Junod et al., J Clin Invest. 1969;48(11):2129-2139. |

These data illustrate the classic triphasic blood glucose response to a diabetogenic dose of STZ: an initial transient hyperglycemia, followed by a period of hypoglycemia due to the release of insulin from dying β-cells, and finally, a sustained hyperglycemia characteristic of diabetes.

Experimental Protocols for Induction of Diabetes

The following are detailed methodologies for inducing Type 1 and Type 2 diabetes in rodents using streptozotocin, based on established protocols.

Materials

-

Streptozotocin (STZ)

-

Citric acid monohydrate

-

Sodium citrate dihydrate

-

Sterile saline (0.9% NaCl)

-

Sterile water for injection

-

pH meter

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Animal scale

-

Glucometer and test strips

Preparation of Citrate Buffer (0.1 M, pH 4.5)

STZ is unstable at neutral or alkaline pH and must be dissolved in a cold, acidic buffer immediately before use.

-

Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in 100 ml of sterile water.

-

Solution B (0.1 M Sodium Citrate): Dissolve 2.94 g of sodium citrate dihydrate in 100 ml of sterile water.

-

Mixing: To prepare 100 ml of buffer, mix approximately 36.5 ml of Solution A with 63.5 ml of Solution B.

-

pH Adjustment: Calibrate a pH meter and adjust the pH of the buffer to 4.5 by adding small volumes of Solution A or B as needed.

-

Storage: Store the buffer at 2-8°C. It is recommended to prepare the buffer fresh.

General Procedure for STZ Administration

Protocol for Type 1 Diabetes Induction

Single High-Dose Protocol (Rats):

-

Fast male Wistar or Sprague-Dawley rats (180-250 g) for 12-16 hours.

-

Prepare a fresh solution of STZ in cold citrate buffer at a concentration that allows for the desired dose to be administered in a volume of approximately 1 ml/kg.

-

Administer a single intravenous (i.v.) or intraperitoneal (i.p.) injection of STZ at a dose of 45-65 mg/kg.

-

Return animals to their cages with free access to food and water. To prevent early mortality from hypoglycemia, 10% sucrose water can be provided for the first 24 hours.

-

Monitor blood glucose levels 48-72 hours post-injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.

Multiple Low-Dose Protocol (Mice): This protocol induces a more gradual onset of hyperglycemia with insulitis, more closely mimicking human Type 1 diabetes.

-

Use male mice of a susceptible strain (e.g., C57BL/6).

-

Administer daily intraperitoneal injections of STZ at a dose of 40-60 mg/kg for 5 consecutive days.

-

Monitor blood glucose levels starting 3-4 days after the final injection.

Protocol for Type 2 Diabetes Induction (Rat Model)

This model combines a high-fat diet to induce insulin resistance with a moderate dose of STZ to impair β-cell function.

-

Feed male Sprague-Dawley rats a high-fat diet (e.g., 45-60% kcal from fat) for at least 2 weeks to induce insulin resistance.

-

After the dietary lead-in period, fast the rats for 4-6 hours.

-

Administer a single intraperitoneal injection of STZ at a dose of 30-40 mg/kg.

-

Continue the high-fat diet and monitor blood glucose levels, which will typically stabilize in the hyperglycemic range within a week.

Analytical Methods in Historical Context

The methodologies for measuring glucose and insulin have evolved significantly since the initial studies on streptozotocin.

-

Blood Glucose Measurement: In the 1960s, blood glucose was often measured using methods based on the reduction of copper, such as the Nelson-Somogyi method. The glucose oxidase method, which offered greater specificity, was also being developed and adopted during this period. The first blood glucose test strips, like the Dextrostix developed in 1965, allowed for semi-quantitative assessment.

-

Insulin Measurement: The development of the radioimmunoassay (RIA) for insulin by Berson and Yalow in the late 1950s and early 1960s was a revolutionary advance that enabled the precise measurement of circulating insulin levels in small volumes of plasma or serum. This technique was crucial for the dose-response studies conducted by Junod and colleagues.

Conclusion

The discovery of streptozotocin's diabetogenic properties was a watershed moment for diabetes research, providing a reliable and reproducible method for inducing the disease in animal models. This has enabled countless studies into the pathophysiology of diabetes and the development of new therapeutic agents. A thorough understanding of its historical context, mechanism of action, and the nuances of experimental protocols is essential for any researcher utilizing this powerful tool. By carefully considering the dose, route of administration, and animal strain, investigators can continue to leverage streptozotocin to advance our understanding and treatment of diabetes mellitus.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. researchgate.net [researchgate.net]

- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Light and electron microscopy of lesions in rats rendered diabetic with streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diabetogenic action of streptozotocin: relationship of dose to metabolic response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GLUT2 in Streptozotocin-Induced Beta Cell Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptozotocin (STZ), a naturally occurring glucosamine-nitrosourea compound, is a widely utilized diabetogenic agent in preclinical research. Its selective toxicity towards pancreatic beta cells provides a robust model for studying Type 1 diabetes mellitus. This technical guide delves into the critical role of the Glucose Transporter Type 2 (GLUT2) in mediating the uptake of STZ by beta cells, the subsequent molecular mechanisms of cytotoxicity, and the experimental methodologies employed to investigate these processes. A comprehensive understanding of this interaction is paramount for researchers in the fields of diabetes, pharmacology, and drug development.

Streptozotocin's structural similarity to glucose allows it to be recognized and transported into cells by glucose transporters.[1] Pancreatic beta cells, which express high levels of the low-affinity GLUT2 transporter, are particularly susceptible to STZ-induced toxicity.[1][2] This selective uptake is the primary reason for STZ's diabetogenic effect.[3] In contrast, human beta cells exhibit lower levels of GLUT2 expression, rendering them more resistant to STZ, a crucial consideration in translational research.[1]

Mechanism of GLUT2-Mediated Streptozotocin Uptake and Cytotoxicity

The entry of STZ into pancreatic beta cells via GLUT2 initiates a cascade of cytotoxic events, ultimately leading to cell death through necrosis and apoptosis. The primary mechanisms of STZ-induced toxicity are multifaceted and interconnected.

Once inside the cell, the methylnitrosourea moiety of STZ acts as an alkylating agent, causing significant DNA damage, particularly at the O6 position of guanine. This DNA damage triggers the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) as a DNA repair mechanism. The overactivation of PARP depletes cellular stores of nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), leading to severe energy crisis and necrotic cell death.

Furthermore, STZ metabolism generates reactive oxygen species (ROS) and nitric oxide (NO). The accumulation of these reactive species induces significant oxidative and nitrosative stress. Beta cells are particularly vulnerable to oxidative stress due to their relatively low expression of antioxidant enzymes. This stress contributes to mitochondrial dysfunction, further impairing cellular energy production and activating apoptotic pathways. The release of NO can also directly inhibit aconitase activity, contributing to DNA damage.

Quantitative Data on Streptozotocin Administration and Effects

The following tables summarize quantitative data related to the administration of streptozotocin in preclinical models and its effects on beta cells.

Table 1: In Vivo Streptozotocin Dosages for Induction of Diabetes

| Animal Model | Dosing Regimen | Dosage | Route of Administration | Outcome | Reference(s) |

| Mouse | Multiple Low Dose (MLD) | 40-60 mg/kg | Intraperitoneal (IP) | Induces a progressive form of diabetes, often with insulitis, mimicking Type 1 diabetes. | |

| Mouse | Single High Dose (SHD) | 100-250 mg/kg | Intraperitoneal (IP) or Intravenous (IV) | Causes rapid and severe beta cell necrosis, leading to acute hyperglycemia. | |

| Rat | Single Dose | 40-70 mg/kg | Intraperitoneal (IP) or Intravenous (IV) | Commonly used to induce a stable diabetic state. |

Table 2: In Vitro Streptozotocin Concentrations and Cellular Effects

| Cell Type | STZ Concentration | Incubation Time | Observed Effect(s) | Reference(s) |

| Rin-5F cells | 0-10 mM | 24-48 hours | Dose- and time-dependent increase in ROS production, lipid peroxidation, and apoptosis. | |

| Isolated Islets | 0.02-0.6 mM | 24 hours | Dose-dependent induction of beta cell damage. |

Table 3: Inhibition of Streptozotocin-Induced Effects

| Inhibitor | Animal/Cell Model | Dosage/Concentration | Mechanism of Action | Protective Effect | Reference(s) |

| 5-Thio-D-glucose (5-TG) | Mice | 50 mg/kg | Competitive inhibitor of GLUT2 | Prevents STZ-induced reduction in GLUT2 protein and mRNA, and hyperglycemia. | |

| D-glucose | Rats | 1000-2000 mg/kg | Competitive inhibition of STZ uptake | Ameliorates STZ-induced toxicity when administered simultaneously. |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of studies investigating the role of GLUT2 in STZ uptake. Below are outlines of key experimental protocols.

Induction of Diabetes in Mice with Multiple Low Doses of Streptozotocin

This protocol is widely used to model Type 1 diabetes, as it induces a more gradual onset of hyperglycemia and immune cell infiltration into the islets (insulitis).

-

Animal Preparation: Use male mice (e.g., C57BL/6 strain), 8-10 weeks old. Fast the mice for 4-6 hours before each STZ injection.

-

STZ Solution Preparation: Immediately before use, dissolve STZ in a cold 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. STZ is unstable in solution.

-

Injection: Administer STZ intraperitoneally at a dose of 40-50 mg/kg body weight for five consecutive days. A control group should receive injections of the citrate buffer alone.

-

Monitoring: Monitor blood glucose levels regularly (e.g., weekly) from a tail vein blood sample using a glucometer. Hyperglycemia (blood glucose > 250 mg/dL) typically develops within 1-2 weeks after the final injection.

-

Post-Injection Care: To prevent fatal hypoglycemia immediately following STZ injection due to massive insulin release from dying beta cells, provide the mice with a 10% sucrose solution in their drinking water for the first 24-48 hours.

Measurement of Reactive Oxygen Species (ROS) in STZ-Treated Beta Cells

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

-

Cell Culture: Culture pancreatic beta cells (e.g., Rin-5F or INS-1 cell lines) in appropriate culture medium.

-

STZ Treatment: Treat the cells with varying concentrations of STZ (e.g., 0-10 mM) for the desired time period (e.g., 24 or 48 hours).

-

DCFDA Staining: Incubate the cells with 5 µM DCFDA in phosphate-buffered saline (PBS) for 30 minutes at 37°C. DCFDA is cell-permeable and is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Western Blot Analysis of GLUT2 Expression in Isolated Islets

This protocol allows for the quantification of GLUT2 protein levels in pancreatic islets following STZ treatment.

-

Islet Isolation: Isolate pancreatic islets from control and STZ-treated mice using collagenase digestion followed by density gradient centrifugation.

-

Protein Extraction: Lyse the isolated islets in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein (e.g., 30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for GLUT2.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in STZ-induced beta cell toxicity and the experimental approaches to study them can aid in comprehension. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Conclusion

The GLUT2 transporter is a key determinant of streptozotocin's selective toxicity to pancreatic beta cells. Its high expression in rodent beta cells facilitates the efficient uptake of STZ, initiating a cascade of events that lead to cell death and the development of diabetes. A thorough understanding of this mechanism, supported by robust experimental protocols and quantitative data, is essential for the effective use of STZ as a tool in diabetes research and for the development of novel therapeutic strategies to protect beta cells from damage. This guide provides a foundational resource for researchers to design, execute, and interpret experiments aimed at unraveling the complexities of beta cell biology and pathology.

References

- 1. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol Attenuates Streptozotocin-Induced Pancreatic Beta Cell Damage by Promoting Glucose Transporter 2 Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative 3D OPT and LSFM datasets of pancreata from mice with streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Streptozotocin: A Technical Guide to its Dual Impact on DNA Alkylation and PARP Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptozotocin (STZ) is a naturally occurring glucosamine-nitrosourea compound with potent cytotoxic properties, particularly against the insulin-producing beta cells of the pancreas. This selective toxicity has established STZ as a critical tool in biomedical research for inducing experimental diabetes in animal models. The diabetogenic and antitumor activities of STZ are rooted in its ability to induce significant DNA damage through alkylation. This guide provides an in-depth technical overview of the molecular mechanisms underpinning streptozotocin's effects, with a specific focus on its role as a DNA alkylating agent and the subsequent activation of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response. Understanding these core processes is crucial for researchers leveraging STZ in disease modeling and for professionals in drug development exploring therapeutic interventions related to DNA repair and cell death pathways.

The Core Mechanism: DNA Alkylation by Streptozotocin

Streptozotocin's cytotoxicity is primarily initiated by its methylnitrosourea moiety, which acts as a potent DNA alkylating agent.[1][2] Upon entering cells, particularly pancreatic beta cells which exhibit high expression of the GLUT2 glucose transporter that facilitates STZ uptake, the compound spontaneously decomposes, releasing a highly reactive methyldiazonium ion.[2] This cation readily transfers a methyl group to nucleophilic sites on DNA bases.

The primary targets of STZ-mediated alkylation are purine bases, leading to the formation of several DNA adducts, including 7-methylguanine (7-MeG), O6-methylguanine (O6-MeG), and 3-methyladenine (3-MeA). The formation of these adducts disrupts the normal structure and function of DNA, leading to strand breaks and interfering with DNA replication and transcription.

Quantitative Analysis of Streptozotocin-Induced DNA Alkylation

The extent of DNA alkylation by streptozotocin is a critical determinant of its cytotoxic effect. The following table summarizes representative data on the formation of methylated guanine adducts in DNA following exposure to alkylating agents.

| Alkylating Agent | DNA Adduct | Level of Adducts (adducts/10^6 Guanines) | Cell/Tissue Type | Reference |

| N-methyl-N-nitrosourea (MNU) | 7-methylguanine | 150 - 2000 | Salmon Testis DNA | |

| N-methyl-N-nitrosourea (MNU) | O6-methylguanine | 10 - 150 | Salmon Testis DNA | |

| Dacarbazine (60 mg/kg) | 7-methylguanine | ~35 | Mouse Liver DNA |

The Cellular Response: PARP Activation and its Consequences

The DNA damage inflicted by streptozotocin triggers a robust cellular response, central to which is the activation of Poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a nuclear enzyme that plays a critical role in the Base Excision Repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks and base damage caused by alkylating agents.

Upon detecting DNA strand breaks, PARP1 binds to the damaged site and undergoes a conformational change, leading to its catalytic activation. Activated PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, including histones. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.

However, the intense and prolonged DNA damage induced by high doses of streptozotocin leads to the hyperactivation of PARP1. This excessive activation has severe metabolic consequences for the cell.

Quantitative Effects of Streptozotocin on PARP Activation and NAD+ Levels

The hyperactivation of PARP1 leads to a rapid and substantial depletion of the cellular NAD+ pool. The following tables summarize the dose-dependent and temporal effects of streptozotocin on PARP activity and NAD+ levels.

Dose-Dependent PARP Activation by Streptozotocin

| Streptozotocin (STZ) Concentration | PARP Activity (% of Control) | Cell Type | Reference |

| 1 mM | ~150% | Pancreatic Islets | |

| 1.5 mM | >200% | Pancreatic Islets |

Time-Course of NAD+ Depletion following Streptozotocin Treatment

| Time after STZ (200 mg/kg) | Pancreatic Islet NAD+ Level (pmol/islet) | Animal Model | Reference |

| 0 hours | 0.78 | Rat | |

| 2 hours | ~0.30 | Rat | |

| 6 hours | ~0.15 | Rat |

The severe depletion of NAD+, a critical coenzyme in cellular redox reactions and energy metabolism, leads to a cascade of detrimental events, including impaired glycolysis and a subsequent drop in ATP production. This energy crisis ultimately contributes to cell death. The mode of cell death is dose-dependent; lower doses of STZ tend to induce apoptosis, while higher doses lead to necrosis due to catastrophic energy depletion.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of events initiated by streptozotocin, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying its effects.

Caption: Signaling pathway of streptozotocin-induced cell death.

Caption: Experimental workflow for studying streptozotocin's effects.

Experimental Protocols

Quantification of 7-Methylguanine DNA Adducts by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of 7-methylguanine (7-MeG) in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

DNA sample isolated from cells or tissues

-

Formic acid

-

Water, LC-MS grade

-

Acetonitrile, LC-MS grade

-

7-Methylguanine standard

-

Isotopically labeled internal standard (e.g., [¹³C₄]-7-Methylguanine)

-

Microcentrifuge tubes

-

Heating block

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

DNA Hydrolysis:

-

To 10-50 µg of isolated DNA in a microcentrifuge tube, add 100 µL of 0.1 M formic acid.

-

Add the isotopically labeled internal standard to each sample.

-

Heat the samples at 70°C for 30 minutes to hydrolyze the DNA and release the purine bases.

-

Cool the samples on ice and centrifuge at high speed for 10 minutes to pellet any debris.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant containing the hydrolyzed bases to an HPLC vial.

-

Inject an appropriate volume of the sample onto a C18 reverse-phase HPLC column.

-

Separate the analytes using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

The eluent from the HPLC is directed to the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode and monitor the specific precursor-to-product ion transitions for both 7-MeG and the internal standard using multiple reaction monitoring (MRM).

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the 7-MeG standard.

-

Quantify the amount of 7-MeG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the results to the amount of DNA analyzed (e.g., 7-MeG adducts per 10⁶ guanines).

-

In Situ PARP Activity Assay in Tissue Sections

This protocol describes a method to visualize PARP activity directly in tissue sections.

Materials:

-

Frozen or formalin-fixed, paraffin-embedded tissue sections

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

PARP reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Biotinylated NAD+

-

Streptavidin conjugated to a fluorescent probe (e.g., Streptavidin-FITC) or an enzyme (e.g., Streptavidin-HRP)

-

Mounting medium with DAPI

-

Microscope slides and coverslips

-

Incubation chamber

Procedure:

-

Tissue Section Preparation:

-

Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, allow them to come to room temperature.

-

-

Permeabilization:

-

Wash the sections with PBS.

-

Incubate the sections in permeabilization buffer for 10-15 minutes at room temperature.

-

Wash again with PBS.

-

-

PARP Reaction:

-

Prepare the PARP reaction mixture by adding biotinylated NAD+ (final concentration ~5 µM) to the PARP reaction buffer.

-

Apply the reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 1-2 hours.

-

Include a negative control where biotinylated NAD+ is omitted from the reaction mixture.

-

-

Detection:

-

Wash the sections three times with PBS to stop the reaction.

-

Incubate the sections with the streptavidin conjugate (diluted in PBS) for 1 hour at room temperature in the dark.

-

Wash the sections three times with PBS.

-

-

Visualization:

-

Counterstain the nuclei with DAPI by including it in the final wash or in the mounting medium.

-

Mount the coverslips using an appropriate mounting medium.

-

Visualize the sections using a fluorescence microscope. The fluorescent signal indicates the sites of PARP activity.

-

Conclusion

Streptozotocin remains an indispensable tool in diabetes research due to its reliable and specific beta-cell toxicity. This guide has detailed the fundamental mechanisms of STZ action, from its initial DNA alkylating activity to the subsequent hyperactivation of PARP and the resulting metabolic collapse. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these intricate cellular processes is paramount for the effective use of STZ as a research tool and for the development of novel therapeutic strategies targeting DNA damage and repair pathways in various disease contexts.

References

An In-depth Technical Guide to Investigating Oxidative Stress Pathways in Streptozotocin (STZ)-Induced Diabetes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the primary oxidative stress pathways activated in streptozotocin (STZ)-induced diabetic models. It includes detailed experimental protocols for model induction and biomarker analysis, presents quantitative data in a structured format, and visualizes complex biological and experimental processes using signaling pathway diagrams.

Introduction: The STZ Model and Oxidative Stress

Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals.[1][2] This specific cytotoxicity is leveraged in research to induce a state of hyperglycemia that mimics type 1 diabetes.[2] STZ's structure includes a glucose moiety, which allows it to be selectively taken up by pancreatic β-cells via the GLUT2 glucose transporter.[3] Once inside, its methylnitrosourea component induces DNA alkylation and fragmentation, leading to β-cell necrosis and profound insulin deficiency.[3]

The resulting chronic hyperglycemia is a primary driver of systemic oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This elevated oxidative stress is widely recognized as a key mediator in the development and progression of diabetic complications, including nephropathy, retinopathy, neuropathy, and cardiovascular disease. Understanding the molecular pathways that generate and respond to this stress is critical for developing therapeutic interventions.

Core Signaling Pathways in STZ-Induced Oxidative Stress

Hyperglycemia in STZ-induced diabetes triggers a cascade of metabolic and signaling events that culminate in the overproduction of ROS and the impairment of antioxidant defenses. The principal pathways involved are detailed below.

The Polyol Pathway

Under normoglycemic conditions, the polyol pathway plays a minor role in glucose metabolism. However, in the hyperglycemic state of STZ-induced diabetes, excess intracellular glucose is shunted into this pathway.

-

Glucose to Sorbitol: The enzyme aldose reductase (AR) reduces glucose to sorbitol. This reaction consumes the cofactor NADPH.

-

Sorbitol to Fructose: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH).

The overactivation of this pathway contributes to oxidative stress through two primary mechanisms:

-

NADPH Depletion: The consumption of NADPH by aldose reductase compromises the cell's primary antioxidant defense system. NADPH is an essential cofactor for glutathione reductase, the enzyme that regenerates reduced glutathione (GSH), a critical scavenger of ROS.

-

Increased ROS Production: The oxidation of sorbitol to fructose can generate ROS. Furthermore, the fructose produced can be phosphorylated and broken down into potent glycating agents, leading to the formation of Advanced Glycation End Products (AGEs).

Caption: The Polyol Pathway under hyperglycemic conditions.

Advanced Glycation End Products (AGE) - RAGE Signaling

Advanced Glycation End Products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their formation is significantly accelerated in the hyperglycemic environment of diabetes.

AGEs exert their pathogenic effects primarily by binding to their cell-surface receptor, the Receptor for Advanced Glycation End Products (RAGE). The AGE-RAGE interaction activates multiple intracellular signaling cascades, including:

-

Activation of NADPH Oxidase: This enzyme complex is a major source of superoxide production, directly increasing cellular ROS levels.

-

Activation of NF-κB: This leads to the transcription of pro-inflammatory and pro-oxidant genes.

-

Cellular Dysfunction: The overall result is increased inflammation, endothelial dysfunction, and extracellular matrix modification, contributing significantly to diabetic vascular complications.

Caption: The AGE-RAGE signaling pathway in diabetes.

Protein Kinase C (PKC) Pathway

Hyperglycemia can increase the de novo synthesis of diacylglycerol (DAG), a key activator of the Protein Kinase C (PKC) family of enzymes. In diabetic models, the β and δ isoforms of PKC are preferentially activated.

Activation of PKC contributes to oxidative stress and diabetic complications by:

-

Activating NADPH Oxidase: Similar to RAGE signaling, PKC can directly phosphorylate and activate subunits of the NADPH oxidase complex, leading to ROS production.

-

Altering Gene Expression: PKC activation can lead to the expression of genes involved in inflammation and fibrosis, such as TGF-β.

-

Inducing Vascular Dysfunction: It causes changes in blood flow, increases vascular permeability, and promotes extracellular matrix accumulation.

Caption: The Protein Kinase C (PKC) activation pathway.

NF-κB Pro-inflammatory Signaling

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In STZ-induced diabetes, NF-κB is activated by multiple upstream signals, including ROS, AGE-RAGE interaction, and pro-inflammatory cytokines.

Once activated, NF-κB translocates to the nucleus and promotes the transcription of:

-

Pro-inflammatory cytokines: TNF-α, IL-1β, and IL-6, which perpetuate a chronic inflammatory state.

-

Adhesion molecules: Such as ICAM-1 and VCAM-1, which facilitate leukocyte infiltration into tissues.

-

Pro-oxidant enzymes: Including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which further amplify ROS and reactive nitrogen species (RNS) production.

This sustained activation of NF-κB is a critical driver of tissue damage in nearly all major diabetic complications.

Caption: The NF-κB pro-inflammatory signaling cascade.

The Nrf2 Antioxidant Response Pathway